molecular formula C8H18O2Si B1585087 Acetoxytriethylsilane CAS No. 5290-29-9

Acetoxytriethylsilane

Cat. No. B1585087
CAS RN: 5290-29-9
M. Wt: 174.31 g/mol
InChI Key: AAURKQPZJJMXER-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to Acetoxytriethylsilane often involves complex chemical reactions. For instance, the synthesis of target molecules often involves retrosynthetic analysis, a technique frequently applied in organic synthesis . This process involves identifying precursors that could react in one step to make the target compound, then identifying the next precursor that could react to give the first precursor, and repeating the process until reaching the starting material .

Scientific Research Applications

Application in Surface Engineering of Polydimethylsiloxane

A study by Chuah et al. (2015) discusses the use of chemical functionalization in surface engineering of polydimethylsiloxane (PDMS), an area where acetoxytriethylsilane could potentially be applied. This approach enhances biocompatibility for long-term cell culture, particularly in mechanobiology and microfluidic chips.

Biocatalysis in Acetoin Production

In a study by Bao et al. (2014), the use of whole-cell biocatalysts for producing acetoin, a chemical synthesized often by chemical methods, is explored. This process, where acetoxytriethylsilane might find relevance, indicates the importance of manipulating intracellular cofactor levels over enhancing enzyme activity.

Poly(beta-hydroxybutyrate) Production

Research by van Aalst-van Leeuwen et al. (1997) involves the study of microorganisms under dynamic substrate supply, focusing on the accumulation of storage polymers like poly(beta-hydroxybutyrate). Acetoxytriethylsilane could be relevant in the chemical modeling and analysis of such processes.

Fermentative Production of Acetoin

The fermentative production of acetoin, a compound used in various industries, is reviewed by Xiao & Lu (2014). This study highlights the importance of acetoin and its production processes, where acetoxytriethylsilane might be applied in the optimization of such processes.

Dynamic NMR of Acetoxysilanes

A study on the dynamic NMR of acetoxysilanes by Fusaro et al. (2012) could be relevant to understanding the behavior of acetoxytriethylsilane. This research provides insights into the structure and dynamics of acetoxysilanes, which are similar in structure to acetoxytriethylsilane.

Cyclic Acetals Preparation

Research by Kurihara & Hakamata (2003) discusses the preparation of cyclic acetals using a process that involves diols and alkoxysilanes, a category to which acetoxytriethylsilane belongs. This process is significant for the conversion of carbonyl compounds under mild conditions.

Reverse Osmosis Membranes

Yamamoto et al. (2017) have synthesized new bridged trialkoxysilanes bearing acetoxymethyl groups for reverse osmosis membranes, indicating potential applications of acetoxytriethylsilane in water desalination technologies. The study is available at Yamamoto et al. (2017).

Safety And Hazards

The safety data sheet for a compound similar to Acetoxytriethylsilane, Silanol, 1,1,1-triethyl-, 1-acetate, suggests that it is harmful if swallowed and harmful to aquatic life . It also provides instructions for handling and first-aid measures .

Future Directions

The future of synthetic chemistry, including the synthesis of compounds like Acetoxytriethylsilane, is expected to involve the improvement of synthesis abilities and the enhancement of synthesis applications . This includes the development of new molecules and materials to support better life welfare, with a focus on higher selectivity, higher efficiency, environmental benignity, and sustainable energy .

properties

IUPAC Name

triethylsilyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O2Si/c1-5-11(6-2,7-3)10-8(4)9/h5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAURKQPZJJMXER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](CC)(CC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40884144
Record name Silanol, 1,1,1-triethyl-, 1-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40884144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triethylacetoxysilane

CAS RN

5290-29-9
Record name Silanol, 1,1,1-triethyl-, 1-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5290-29-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Silanol, 1,1,1-triethyl-, 1-acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005290299
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silanol, 1,1,1-triethyl-, 1-acetate
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Silanol, 1,1,1-triethyl-, 1-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40884144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acetoxytriethylsilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.754
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
YA Zhdanov, LA Uzlova… - Russian Chemical Reviews, 1980 - iopscience.iop.org
… Among the specific methods for the synthesis of bis(triethylsilyl)acetylphosphonates, mention should be made of procedures based on the reactions of acetoxytriethylsilane under the …
Number of citations: 23 iopscience.iop.org
M Takahashi, J Kamada, K Iwata, K Goto… - Bulletin of the …, 2008 - journal.csj.jp
… form from the hydrolysis of acetoxytriethylsilane and the dehydrating dimerization of the formed silanol. Transmission electron micrograph of the resulting precipitate, obtained using 20 …
Number of citations: 7 www.journal.csj.jp
S Putzien - 2012 - mediatum.ub.tum.de
Hybrid silicones are copolymers of alternating organic building blocks and siloxane units and exhibit unique interfacial properties. During the course of this work a synthetic strategy for …
Number of citations: 3 mediatum.ub.tum.de

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